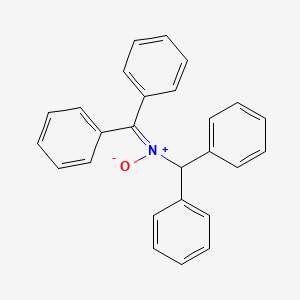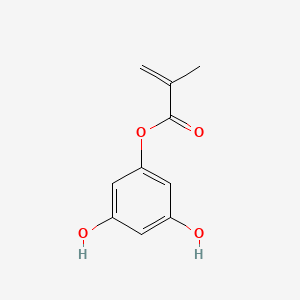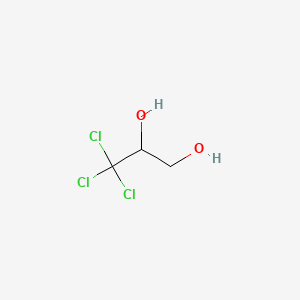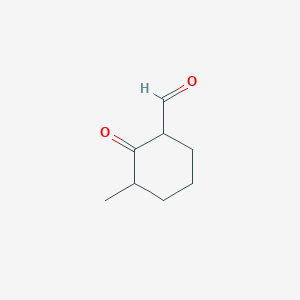![molecular formula C12H20O B14749307 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one CAS No. 3310-86-9](/img/structure/B14749307.png)
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel tree. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or potassium permanganate . Another method involves the catalytic hydrogenation of α-pinene, a component of turpentine oil, followed by oxidation .
Industrial Production Methods
Industrial production of camphor typically involves the steam distillation of camphor laurel wood, followed by purification through sublimation. Synthetic camphor is also produced on a large scale using the aforementioned chemical methods .
Analyse Chemischer Reaktionen
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Wissenschaftliche Forschungsanwendungen
Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical analgesics and decongestants.
Industry: Employed as a plasticizer for cellulose nitrate and as a flavoring agent.
Wirkmechanismus
Camphor exerts its effects through various molecular targets and pathways. In medicine, it acts as a counterirritant by stimulating nerve endings, producing a cooling sensation that helps relieve pain and itching. It also has antimicrobial properties, disrupting the cell membranes of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Camphor is similar to other bicyclic monoterpenes such as:
Borneol: A precursor to camphor, with similar medicinal properties.
Isoborneol: An isomer of borneol, also used in traditional medicine.
Fenchone: Another bicyclic monoterpene with a similar structure and odor.
Camphor is unique due to its strong odor, crystalline structure, and wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
3310-86-9 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C12H20O/c1-8(13)10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
DBPLRLXFFUKDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)




![Cyclopenta[b]pyran](/img/structure/B14749333.png)
